N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 532974-98-4
VCID: VC4320915
InChI: InChI=1S/C29H29N3O4S/c1-19-7-8-21(15-20(19)2)29(34)30-11-12-32-17-27(23-5-3-4-6-24(23)32)37-18-28(33)31-22-9-10-25-26(16-22)36-14-13-35-25/h3-10,15-17H,11-14,18H2,1-2H3,(H,30,34)(H,31,33)
SMILES: CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCCO5)C
Molecular Formula: C29H29N3O4S
Molecular Weight: 515.63

N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide

CAS No.: 532974-98-4

Cat. No.: VC4320915

Molecular Formula: C29H29N3O4S

Molecular Weight: 515.63

* For research use only. Not for human or veterinary use.

N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide - 532974-98-4

Specification

CAS No. 532974-98-4
Molecular Formula C29H29N3O4S
Molecular Weight 515.63
IUPAC Name N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide
Standard InChI InChI=1S/C29H29N3O4S/c1-19-7-8-21(15-20(19)2)29(34)30-11-12-32-17-27(23-5-3-4-6-24(23)32)37-18-28(33)31-22-9-10-25-26(16-22)36-14-13-35-25/h3-10,15-17H,11-14,18H2,1-2H3,(H,30,34)(H,31,33)
Standard InChI Key DFYVTYDGKYOFKK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCCO5)C

Introduction

Chemical Formula and Molecular Weight

  • Molecular Formula: C24H26N2O4S

  • Molecular Weight: Approximately 438.54 g/mol

Functional Groups

The molecule incorporates:

  • A benzodioxin ring system, which is a fused aromatic ether structure known for its stability and biological relevance.

  • An indole nucleus, a key pharmacophore in many bioactive compounds.

  • A benzamide group, often associated with bioactivity in pharmaceutical applications.

  • A sulfanyl group, which can enhance reactivity and binding interactions in biological systems.

General Synthetic Strategy

The synthesis of this compound likely involves:

  • Preparation of the benzodioxin precursor: Starting from 2,3-dihydrobenzo -dioxin derivatives via standard organic reactions such as halogenation or amination.

  • Formation of the indole derivative: Indole-based intermediates are synthesized using Fischer indole synthesis or similar methodologies.

  • Coupling reactions: The sulfanyl linkage is introduced through thiol-based coupling strategies.

  • Amide bond formation: The final step involves amide coupling between the benzodioxin intermediate and the dimethylbenzamide derivative using reagents like carbodiimides (e.g., EDC or DCC).

Reaction Conditions

Reactions typically occur under mild to moderate temperatures (25–80°C) in solvents like DMF or DMSO with catalysts such as triethylamine or lithium hydride.

Pharmacological Relevance

Compounds with similar structures have been studied for:

  • Anti-inflammatory activity: Molecular docking studies suggest potential inhibition of enzymes like lipoxygenase (5-LOX), which plays a role in inflammatory pathways .

  • Anticancer properties: The indole moiety is a well-known scaffold in anticancer agents due to its ability to interact with DNA and proteins .

  • Enzyme inhibition: Benzodioxin derivatives have shown promise as inhibitors of enzymes like acetylcholinesterase and α-glucosidase, relevant for Alzheimer’s disease and Type 2 diabetes management .

In Silico Studies

Docking studies on similar compounds indicate strong binding affinities with biological targets due to hydrogen bonding and hydrophobic interactions facilitated by the benzodioxin and indole groups.

Analytical Characterization

The compound can be characterized using:

  • NMR Spectroscopy: Proton (1^1H) and carbon (13^13C) NMR to confirm the chemical environment of functional groups.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like amides (C=OC=O) and sulfanyl (SHS-H) bonds.

  • High Performance Liquid Chromatography (HPLC): For purity analysis.

Anti-inflammatory Studies

A structurally related compound demonstrated significant inhibition of inflammatory enzymes in docking studies, supporting further exploration of derivatives for therapeutic use .

Antitumor Activity

Compounds containing indole moieties have been evaluated for cytotoxicity against cancer cell lines with promising results, highlighting their potential as chemotherapeutic agents .

Enzyme Inhibition

Benzodioxane derivatives have shown inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, suggesting applications in metabolic disorders .

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